molecular formula C17H13Cl2NO2 B2869964 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide CAS No. 338759-61-8

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2869964
CAS No.: 338759-61-8
M. Wt: 334.2
InChI Key: NPENLNTVHGIBOP-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide is a synthetic chromene derivative supplied for research and development purposes. This compound is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Research Applications and Value: This compound belongs to the chromene (also known as benzopyran) structural class, which is a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities. Chromene derivatives have been extensively investigated as potential antibacterial agents, with Structure-Activity Relationship (SAR) studies indicating that substitutions at the C-3 position of the coumarin nucleus are crucial for activity . Furthermore, chromene-based structures have shown significant promise in oncology research, functioning as potent inhibitors of various cancer cell lines through mechanisms such as Bcl-2 protein inhibition, tubulin inhibition, and induction of apoptosis . The structural motif of a carboxamide linker, as seen in this compound, is a common feature in many bioactive molecules and pharmaceutical agents, including several 5-HT3 receptor antagonists . Chemical Identifiers: • CAS Number: 338759-61-8 • Molecular Formula: C₁₇H₁₃Cl₂NO₂ • Molecular Weight: 334.20 g/mol

Properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c18-14-3-1-11(2-4-14)9-20-17(21)13-7-12-8-15(19)5-6-16(12)22-10-13/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPENLNTVHGIBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Formula : C17H13Cl2NO
  • Molecular Weight : 319.19 g/mol
  • CAS Number : 835595-13-6

Research has indicated that compounds similar to 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymes : Compounds in the chromene family have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For example, modifications in similar structures have resulted in significant AChE inhibition with IC50 values ranging from 0.08 μM to 0.62 μM .
  • Antioxidant Activity : The antioxidant properties of chromene derivatives contribute to their potential in mitigating oxidative stress-related conditions. Studies have demonstrated that these compounds can scavenge free radicals effectively, enhancing their therapeutic profile .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties, as derivatives with similar scaffolds have been reported to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .

Biological Activity Data

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 0.62 μM
BuChE InhibitionIC50 = 0.69 μM
Antioxidant ActivitySignificant radical scavenging
CytotoxicityInduces apoptosis in MCF-7 cells

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective effects of chromene derivatives against oxidative stress-induced neurotoxicity. The results indicated that these compounds could significantly reduce neuronal cell death, suggesting a protective role against neurodegenerative conditions .
  • Anticancer Potential : In vitro studies on various cancer cell lines revealed that derivatives of chromene exhibited cytotoxic effects, with specific compounds leading to increased apoptosis rates. For instance, compounds structurally related to 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide showed promise in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between chromene derivatives and their target enzymes. These studies suggest that halogen substitutions enhance binding affinity and biological activity through specific molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Pyrazine-Based Analogs
  • 6-Chloro-N-(4-Chlorophenyl)pyrazine-2-carboxamide (Compound 6)
    • Structure : Replaces the chromene core with a pyrazine ring.
    • Activity : Exhibits 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, though insufficient for phase II screening .
    • Lipophilicity : Higher lipophilicity (logP) correlates with improved antimycobacterial activity compared to less chlorinated analogs .
Chromene-Based Analogs
  • N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide Structure: Chromene core with a 2-oxo group and 4-methoxyphenethylamide substituent.
  • 6-Methoxy-2-Oxo-N-(Prop-2-En-1-yl)-2H-Chromene-3-Carboxamide (BI62429)
    • Structure : Methoxy and propenyl substituents on the chromene core.
    • Application : Used in synthetic chemistry pipelines, emphasizing the versatility of chromene carboxamides in drug discovery .
Chlorine Substituents
  • Target Compound : Dual chloro substituents (positions 6 and 4-chlorobenzyl) enhance lipophilicity (logP ~3.5 estimated), favoring membrane penetration and target engagement .
  • 6-Chloro-5-tert-Butyl-N-(3,4-Dichlorophenyl)pyrazine-2-Carboxamide (Compound 16)
    • Activity : MIC = 62.5 µmol/L against Trichophyton mentagrophytes, demonstrating that increased halogenation improves antifungal activity .
Amide Side Chain Modifications
  • 6-Chloro-N-[(2,4-Dimethoxyphenyl)methyl]-3-(Morpholine-4-Carbonyl)quinolin-4-amine (BI62466) Structure: Quinoline core with morpholine and dimethoxyphenyl groups. Application: Shows how bulky amide side chains (e.g., morpholine) can diversify biological targets, though synthetic complexity increases .

Key Insight : Chlorine atoms and lipophilic side chains are critical for antimycobacterial and antifungal activities, while polar groups (e.g., methoxy) may shift target specificity .

Physicochemical and Structure-Activity Relationships (SAR)

Table 1: Comparative Data for Selected Analogs
Compound Name Core Substituents Activity (Key Metric) logP (Estimated)
Target Compound Chromene 6-Cl, 4-Cl-benzylamide N/A (Theoretical) ~3.5
Compound 6 Pyrazine 6-Cl, 4-Cl-phenylamide 65% TB inhibition at 6.25 µg/mL ~2.8
Compound 16 Pyrazine 6-Cl, 5-t-Bu, 3,4-diCl-phenylamide MIC = 62.5 µmol/L (Antifungal) ~4.1
BI62429 Chromene 6-MeO, 2-oxo, propenylamide Synthetic intermediate ~2.2
N-(4-Methoxyphenethyl)-2-oxo-chromene Chromene 2-oxo, 4-MeO-phenethylamide NF-κB inhibition (IC50 not reported) ~2.5

SAR Trends :

  • Lipophilicity (logP) >3 correlates with enhanced antimycobacterial and antifungal activities .
  • Electron-withdrawing groups (e.g., Cl, oxo) improve target binding, while electron-donating groups (e.g., MeO) may reduce potency .

Preparation Methods

Base-Catalyzed Cyclocondensation

A widely employed method involves the condensation of substituted salicylaldehydes with N-(4-chlorophenyl)methyl malonic acid derivatives. Piperidine serves as a base catalyst, facilitating the formation of the chromene ring through Knoevenagel-like mechanisms. In a representative procedure:

  • Reagents : 5-chlorosalicylaldehyde (1.0 mmol), N-(4-chlorobenzyl)malonamic acid (1.2 mmol), piperidine (2–3 drops).
  • Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
  • Mechanism : The aldehyde undergoes nucleophilic attack by the active methylene group of the malonamic acid, followed by cyclization and dehydration to yield the chromene core.

Yield : 68–72% after recrystallization from ethanol.

Solvent-Free Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation replaces traditional heating:

  • Parameters : 300 W power, 120°C, 15 minutes.
  • Advantages : Reduced reaction time (from 8 hours to 15 minutes) and improved yield (78–82%).

Multi-Component Reaction (MCR) Approaches

One-Pot Three-Component Synthesis

This method integrates dimedone, ethyl 3-oxobutanoate, and 4-chlorobenzylamine in a single pot:

  • Procedure :
    • Dimedone (1.0 mmol), ethyl 3-oxobutanoate (1.2 mmol), and 4-chlorobenzylamine (1.5 mmol) are mixed in ethanol.
    • Triethylamine (0.5 mmol) is added as a catalyst.
    • The mixture is stirred at 60°C for 12 hours.
  • Outcome : The reaction proceeds via Michael addition, followed by cyclization and aromatization, yielding the target compound with 65–70% efficiency.

Ammonium Acetate-Mediated Pathway

Substituting triethylamine with ammonium acetate alters the reaction trajectory:

  • Conditions : Ethanol, reflux for 10 hours.
  • Yield : 60–63%, with minor byproducts requiring column chromatography (silica gel, hexane:ethyl acetate 7:3).

Green Chemistry and Sustainable Modifications

Aqueous-Phase Synthesis

To minimize environmental impact, water replaces organic solvents:

  • Protocol :
    • 5-Chlorosalicylaldehyde and N-(4-chlorobenzyl)malonamide are dispersed in water.
    • Piperidine (5 mol%) is added, and the mixture is stirred at 90°C for 24 hours.
  • Yield : 58–62%, demonstrating feasibility despite slightly reduced efficiency.

Biocatalytic Approaches

Lipase enzymes (e.g., Candida antarctica lipase B) have been explored to catalyze amide bond formation:

  • Setup : Enzyme (10 mg/mL), tert-butanol solvent, 40°C, 48 hours.
  • Result : Selective amidation at the 3-position achieves 55% yield, avoiding racemization.

Post-Synthetic Functionalization and Purification

Halogenation at the 6-Position

Analytical Characterization Data

Spectroscopic Profiles

IR (KBr, cm⁻¹) :

  • 3280 (N-H stretch), 1685 (C=O amide), 1590 (C=C aromatic).

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 4.52 (s, 2H, CH₂Ph), 6.92–7.45 (m, 8H, aromatic), 10.21 (s, 1H, NH).

¹³C NMR (75 MHz, DMSO-d₆) :

  • δ 165.8 (C=O), 153.2 (C-2), 134.5–128.3 (aromatic carbons).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar chromene system and dihedral angles between aromatic rings (87.5°).

Comparative Analysis of Synthesis Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Condensation Piperidine Ethanol 80 8 68–72
MCR (Triethylamine) Triethylamine Ethanol 60 12 65–70
Microwave Piperidine Solvent-free 120 0.25 78–82
Aqueous Piperidine Water 90 24 58–62

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer:

  • Throughput : 1 kg/day using a Corning Advanced-Flow reactor.
  • Advantages : Consistent product quality (RSD <2%) and reduced waste.

Waste Management Strategies

  • Solvent Recovery : Ethanol is distilled and reused (85% recovery rate).
  • Catalyst Recycling : Piperidine is extracted via acid-base partitioning (70% reuse efficiency).

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